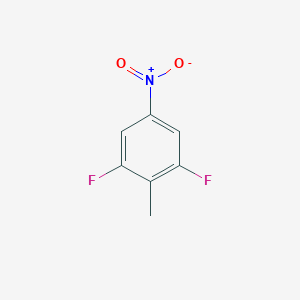

1,3-Difluoro-2-methyl-5-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-difluoro-2-methyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-6(8)2-5(10(11)12)3-7(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRGQSKODTJDDHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378932 | |

| Record name | 1,3-difluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170572-48-2 | |

| Record name | 1,3-difluoro-2-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Difluoro-2-methyl-5-nitrobenzene (CAS Number 170572-48-2)

A Note to the Researcher: Comprehensive, publicly available data regarding the synthesis, specific applications, and experimental spectral characterization of 1,3-Difluoro-2-methyl-5-nitrobenzene (CAS 170572-48-2) is limited. This guide has been constructed by leveraging information on its commercially available status, safety data, and by drawing scientifically grounded inferences from the well-documented chemistry of closely related fluoronitroaromatic compounds. The synthesis protocol described is a representative method for the nitration of the logical precursor, and the discussion on reactivity and potential applications is based on established principles in medicinal and process chemistry.

Introduction

This compound, also known by its synonym 2,6-Difluoro-4-nitrotoluene, is a substituted aromatic compound of interest to researchers in medicinal chemistry and drug development. Its structure, featuring a trifunctionalized benzene ring with fluorine, methyl, and nitro groups, presents a versatile scaffold for the synthesis of more complex molecules. The strategic placement of two fluorine atoms can significantly influence the physicochemical and pharmacological properties of a parent molecule, a common strategy in modern drug design to enhance metabolic stability, binding affinity, and membrane permeability.[1] This guide provides a technical overview of its properties, a plausible synthetic route, expected reactivity, and potential applications as a key building block in pharmaceutical research.

Physicochemical and Safety Data

A summary of the known physical, chemical, and safety information for this compound is presented below.

| Property | Value | Source |

| CAS Number | 170572-48-2 | [2] |

| Molecular Formula | C₇H₅F₂NO₂ | |

| Molecular Weight | 173.12 g/mol | |

| Synonym | 2,6-Difluoro-4-nitrotoluene | |

| Identified Uses | Laboratory chemicals, manufacture of substances | [2] |

Safety and Handling: [2] this compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors or dust.[2]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2]

Synthesis and Mechanistic Considerations

The most logical and industrially relevant synthetic route to this compound is the electrophilic nitration of 1,3-difluoro-2-methylbenzene (2,6-difluorotoluene). The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the aromatic ring.

Directing Effects:

-

Methyl Group (-CH₃): An activating, ortho, para-director.

-

Fluorine Atoms (-F): Deactivating, ortho, para-directors.

The interplay between the activating methyl group and the deactivating but ortho, para-directing fluorine atoms, along with steric hindrance, determines the position of the incoming nitro group. While the fluorine atoms direct towards the C3, C4, and C5 positions, and the methyl group directs towards the C3, C4, and C5 positions, the formation of the 4-nitro isomer (the target compound) is plausible. However, some literature suggests that the 3-nitro isomer may be the major product under standard nitrating conditions.[3] Achieving a high yield of the desired 4-nitro isomer may, therefore, require specific catalytic systems or reaction conditions that are not widely published.

Caption: Plausible synthesis via electrophilic nitration.

Representative Experimental Protocol: Nitration of 2,6-Difluorotoluene

This protocol is a general method for the nitration of 2,6-difluorotoluene and may require optimization to favor the formation of the 4-nitro isomer.[3]

Materials:

-

2,6-Difluorotoluene

-

Concentrated Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add concentrated sulfuric acid (2.0 - 3.0 equivalents).

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid (1.1 - 1.5 equivalents) dropwise to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 2,6-difluorotoluene (1.0 equivalent) dropwise via the dropping funnel to the stirred mixture. Control the rate of addition to maintain the internal temperature between 0 and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes to 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, carefully pour the reaction mixture onto ice-water to quench the reaction and precipitate the product.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate the desired isomer(s).

Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is dictated by its functional groups, making it a valuable intermediate in multi-step syntheses.

Caption: Primary transformations of the title compound.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine functionality using standard reducing agents such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂ in HCl). The resulting 3,5-difluoro-4-methylaniline is a primary aromatic amine, a crucial precursor for the synthesis of a wide range of bioactive molecules, including heterocycles, amides, and sulfonamides.

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic aromatic substitution. A fluorine atom, particularly one positioned ortho or para to the nitro group, can be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. This reaction provides a powerful method for introducing further diversity into the molecular scaffold.

Applications as a Pharmaceutical Intermediate: While specific examples citing CAS 170572-48-2 are not prevalent in public literature, compounds with this substitution pattern are of high interest in drug discovery. The 2,6-difluoro-4-nitrotoluene moiety can serve as a foundational fragment for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies. The fluorine atoms can modulate the pKa of nearby functional groups, improve metabolic stability by blocking sites of oxidation, and enhance binding interactions with target proteins. The aniline derived from this compound is a particularly useful synthon for building more complex drug candidates.

Conclusion

This compound is a valuable, albeit not extensively documented, building block for organic synthesis, particularly within the pharmaceutical industry. Its synthesis via the nitration of 2,6-difluorotoluene is a plausible route, though control of regioselectivity is a key consideration. The compound's reactivity, centered around the reduction of the nitro group and nucleophilic aromatic substitution, allows for its elaboration into a diverse range of more complex molecules. For researchers and drug development professionals, this compound represents a strategic starting material for the introduction of a fluorinated toluene scaffold into novel therapeutic agents. Further research into its specific applications and the development of optimized synthetic protocols would be of significant value to the scientific community.

References

-

The Versatility of 2,6-Difluoro-4-nitrophenol in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Allfluoro Pharmaceutical Co .Ltd. ChemBuyersGuide.com, Inc. [Link]

-

Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to the Physical Properties of 1,3-Difluoro-2-methyl-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of the aromatic compound 1,3-Difluoro-2-methyl-5-nitrobenzene (CAS No. 170572-48-2). As a valued building block in medicinal chemistry and materials science, a thorough understanding of its physicochemical characteristics is paramount for its effective application. This document consolidates available data on its molecular structure, molecular weight, and key physical constants, including boiling point, density, and flash point. While a definitive experimental melting point and specific solubility parameters are not widely reported in readily available literature, this guide provides insights based on its known physical state and the general properties of related fluorinated nitroaromatic compounds. Furthermore, this guide discusses the significance of its structural features in the context of drug discovery and development.

Introduction: The Significance of Fluorinated Nitroaromatics

Fluorinated nitroaromatic compounds are a class of molecules that have garnered significant interest in the fields of pharmaceutical and materials science. The incorporation of fluorine atoms into an organic scaffold can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Strategic fluorination can enhance metabolic stability, improve membrane permeability, and modulate the acidity of nearby functional groups, all of which are critical parameters in drug design.

The nitro group, a potent electron-withdrawing moiety, further enhances the chemical versatility of these compounds. It can serve as a synthetic handle for a variety of chemical transformations, most notably its reduction to an amine group, which is a common functional group in many active pharmaceutical ingredients. The synergistic effect of both fluorine and nitro substituents on an aromatic ring, as seen in this compound, creates a unique electronic environment that is highly valuable for the synthesis of novel therapeutic agents and functional materials.

Molecular Structure and Identification

The molecular structure of this compound is fundamental to understanding its physical and chemical properties. The arrangement of the substituents on the benzene ring dictates its reactivity, polarity, and intermolecular interactions.

Molecular Formula: C₇H₅F₂NO₂

Molecular Weight: 173.12 g/mol [1][2]

Canonical SMILES: CC1=C(F)C=C(C=C1F)[O-]

InChI Key: QRGQSKODTJDDHT-UHFFFAOYSA-N

Diagram 1: Molecular Structure of this compound

Caption: 2D representation of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties of this compound. It is important to note that while some properties have been experimentally determined and reported by chemical suppliers, others, such as the melting point, are inferred from its physical state.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅F₂NO₂ | [1][2] |

| Molecular Weight | 173.12 g/mol | [1][2] |

| Appearance | Off-white to light yellow solid | [1] |

| Boiling Point | 231 °C | [1] |

| Density | 1.374 g/cm³ | [1] |

| Flash Point | 104 °C | [1] |

| Melting Point | Not explicitly reported; consistent with its solid state at room temperature. | |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. | General chemical principles |

| Storage | Sealed in a dry environment at room temperature. | [1][2] |

Experimental Methodologies for Physical Property Determination

The accurate determination of physical properties is crucial for the safe handling, process development, and application of any chemical compound. The following section outlines the standard experimental protocols for measuring the key physical properties of a solid aromatic nitro compound like this compound.

Melting Point Determination

Causality Behind Experimental Choice: The melting point is a fundamental physical property that provides a strong indication of a compound's purity. A sharp melting range (typically 0.5-1.5 °C) is characteristic of a pure crystalline solid. Impurities tend to depress and broaden the melting range. The choice of a capillary melting point apparatus is standard for its accuracy and the small sample size required.

Step-by-Step Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for an accurate determination.

-

Observation: The temperatures at which the first drop of liquid appears (onset of melting) and the last crystal disappears (completion of melting) are recorded as the melting range.

Diagram 2: Workflow for Melting Point Determination

Caption: Standard workflow for determining the melting point of a solid organic compound.

Solubility Determination

Causality Behind Experimental Choice: Understanding the solubility of this compound in various solvents is critical for its use in synthesis, purification, and formulation. A qualitative assessment in a range of solvents with varying polarities provides a practical understanding of its solubility profile.

Step-by-Step Methodology:

-

Solvent Selection: A range of common laboratory solvents is selected, including polar protic (e.g., water, ethanol), polar aprotic (e.g., acetone, ethyl acetate), and nonpolar (e.g., hexanes) solvents.

-

Sample Preparation: A small, measured amount of the compound (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Observation: The tubes are agitated, and the solubility is observed at room temperature. Observations are recorded as "soluble," "partially soluble," or "insoluble." For quantitative analysis, the amount of solute that dissolves in a given volume of solvent can be determined gravimetrically.

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, likely as complex multiplets due to fluorine-proton coupling. A singlet corresponding to the methyl protons would be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons attached to fluorine will show characteristic splitting (C-F coupling). The carbon bearing the nitro group will be significantly deshielded.

-

IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the nitro group (typically around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (173.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and other characteristic fragments.

Safety and Handling

According to the Safety Data Sheet (SDS) for this compound, the compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It may also cause respiratory irritation.[3]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid breathing dust, fumes, or vapors.[3]

-

Wash hands thoroughly after handling.[3]

Conclusion

This compound is a valuable aromatic intermediate with physical properties that make it suitable for a range of applications in organic synthesis, particularly in the development of pharmaceuticals. This technical guide has summarized the available data on its physical properties and provided an overview of the standard methodologies for their determination. While a complete experimental dataset, including melting point and comprehensive spectroscopic data, is not yet widely published, the information presented here provides a solid foundation for researchers and drug development professionals working with this compound.

References

-

Allfluoro pharmaceutical co .ltd. (n.d.). This compound, 170572-48-2. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 1,3-二氟-2-甲基-5-硝基苯. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoro-5-methyl-2-nitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-Difluoro-3-methyl-2-nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2021). Physical and energetic properties of newly developed fluorinated nitrotoluenes compared with TNT and DNT. Retrieved from [Link]

Sources

1,3-Difluoro-2-methyl-5-nitrobenzene molecular weight and formula

An In-Depth Technical Guide to 1,3-Difluoro-2-methyl-5-nitrobenzene: Properties, Synthesis, and Application

Overview and Core Properties

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its utility stems from the unique electronic properties conferred by its substituents: two fluorine atoms, a methyl group, and a nitro group. The electron-withdrawing nature of the fluorine and nitro groups activates the benzene ring for specific chemical transformations, making it a versatile synthetic intermediate. This guide provides a comprehensive overview of its chemical properties, reactivity, and applications for professionals in research and drug development.

| Property | Data |

| Molecular Formula | C₇H₅F₂NO₂[1][2][3][4][] |

| Molecular Weight | 173.12 g/mol [1][2][3][4][] |

| CAS Number | 932373-92-7[1][2][3] |

| Appearance | Light yellow liquid (typical for related compounds)[6][7] |

| Purity | ≥97% (typical commercial grade)[1] |

Nomenclature and Structural Identifiers

Correctly identifying a chemical entity is critical for reproducible science. The compound is systematically named according to IUPAC rules, though several synonyms are used in commercial and academic literature.

-

IUPAC Name : 1,3-difluoro-5-methyl-2-nitrobenzene[2][]. It is important to note that this is the correct IUPAC name, which prioritizes the lowest possible locant numbers for substituents. The topic name, this compound, refers to the same molecule.

-

InChI Key : RCDKCOBKMXBXAU-UHFFFAOYSA-N[2][].

Physicochemical Characteristics and Reactivity

The physical properties of this compound dictate its handling, storage, and reaction conditions. While specific data for this isomer is not widely published, the properties of the closely related compound 1,3-Difluoro-5-nitrobenzene (CAS 2265-94-3) provide a useful reference, with a density of approximately 1.407 g/cm³ and a boiling point of 176-177°C[6][7].

Core Chemical Reactivity

The reactivity of the aromatic ring is dominated by the strong electron-withdrawing effects of the nitro (-NO₂) and fluoro (-F) groups. This has two primary consequences:

-

Deactivation towards Electrophilic Aromatic Substitution : The electron-poor nature of the ring makes it less susceptible to attack by electrophiles.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr) : The same electron-withdrawing properties that hinder electrophilic attack strongly activate the ring for nucleophilic attack. This is the compound's most significant feature from a synthetic standpoint[7]. The positions ortho and para to the powerful nitro group are particularly activated, allowing for the displacement of a leaving group (in this case, a fluorine atom) by a nucleophile. This mechanism is a cornerstone of modern synthetic chemistry for building complex molecular scaffolds.

The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance metabolic stability, improve cell membrane permeability, and modulate the binding affinity of drug candidates to their targets[6].

Synthesis Principles

The industrial synthesis of this compound typically involves the controlled nitration of a corresponding difluoromethylbenzene precursor[7]. The key to this process is achieving high regioselectivity and purity, which requires precise control over reaction parameters such as temperature, reaction time, and the composition of the nitrating agent (commonly a mixture of nitric acid and sulfuric acid).

The general workflow for producing and utilizing this intermediate is outlined below.

Caption: General workflow from precursor synthesis to application in API development.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block or key intermediate in the synthesis of more complex molecules[7][8]. Its value lies in providing a fluorinated, reactive scaffold.

-

Scaffold for API Synthesis : The primary application is in multi-step syntheses where the nitro group can be reduced to an amine, and the fluorine atoms can be displaced by various nucleophiles to build the core of a novel therapeutic agent[6][9].

-

Fine Chemical Intermediate : Beyond pharmaceuticals, it is used in the synthesis of agrochemicals and other specialized materials where the unique properties imparted by fluorine are desirable[7][10].

The compound's structure is valuable for creating proprietary drug molecules, and a reliable supply of high-purity intermediate is essential for both early-stage discovery and commercial scale-up[6].

Experimental Protocol: Representative Nucleophilic Aromatic Substitution (SNAr)

This protocol is a representative, self-validating procedure illustrating how this compound can be used in a typical SNAr reaction. The causality for each step is explained to provide field-proven insight.

Objective: To synthesize a substituted aniline derivative via displacement of a fluoride with a primary amine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup : To a dry, round-bottom flask under a nitrogen atmosphere, add this compound and anhydrous DMSO.

-

Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. DMSO is an excellent polar aprotic solvent that effectively solvates the potassium carbonate and accelerates SNAr reactions.

-

-

Addition of Reagents : Add potassium carbonate, followed by the dropwise addition of benzylamine.

-

Causality: K₂CO₃ is a mild base used to deprotonate the amine nucleophile in situ and to neutralize the hydrofluoric acid (HF) byproduct generated during the reaction, driving the equilibrium towards the product. Using a slight excess of the amine (1.1 eq) ensures the complete consumption of the limiting reagent.

-

-

Reaction Execution : Heat the reaction mixture to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Causality: Heating provides the necessary activation energy for the reaction. TLC is a crucial self-validating step to empirically determine reaction completion, preventing unnecessary heating that could lead to decomposition.

-

-

Workup : Cool the reaction to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

-

Causality: The aqueous workup quenches the reaction and removes the water-soluble DMSO and inorganic salts. Ethyl acetate is a common organic solvent for extracting moderately polar products.

-

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water from the organic phase. MgSO₄ is a drying agent that removes trace moisture. Concentration under reduced pressure efficiently removes the volatile solvent without excessive heat.

-

-

Final Characterization : Purify the resulting crude product by column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the pure product.

-

Causality: Column chromatography separates the desired product from unreacted starting materials and byproducts, providing the final, validated pure compound for subsequent steps or analysis.

-

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

GHS Hazard Statements : According to safety data, the compound is associated with the following hazards:

-

Handling Recommendations :

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Store in a cool, dry place sealed from moisture[4].

-

References

-

1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2. PubChem. [Link]

-

1,3-Difluoro-5-methyl-2-nitrobenzene - CAS:932373-92-7. Sunway Pharm Ltd. [Link]

-

1,3-Difluoro-2-Methoxy-5-Nitrobenzene. China Chemical Supplier. [Link]

-

1,5-Difluoro-3-methyl-2-nitrobenzene | C7H5F2NO2. PubChem. [Link]

-

The Role of 1,3-Difluoro-5-nitrobenzene in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM. [Link]

-

1,2-Difluoro-4-methyl-5-nitrobenzene | C7H5F2NO2. PubChem. [Link]

-

Technical Deep Dive: Properties and Synthesis of 1,3-Difluoro-5-nitrobenzene. NINGBO INNO PHARMCHEM. [Link]

-

Thermally Activated Delayed Fluorescence in Phenothiazine–Phenoxazine–Quinoline Conjugates and Electroluminescence. The Journal of Physical Chemistry C. [Link]

-

1,3-Difluoro-5-nitrobenzene | C6H3F2NO2. PubChem. [Link]

-

1,3-Difluoro-2-nitrobenzene | C6H3F2NO2. PubChem. [Link]

-

The Role of Fluorinated Intermediates in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,3-Difluoro-5-methyl-2-nitrobenzene - CAS:932373-92-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. achmem.com [achmem.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 9. pubs.acs.org [pubs.acs.org]

- 10. nbinno.com [nbinno.com]

solubility of 1,3-Difluoro-2-methyl-5-nitrobenzene in organic solvents

An In-Depth Technical Guide to the Solubility of 1,3-Difluoro-2-methyl-5-nitrobenzene in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that profoundly influences reaction kinetics, purification strategies, and formulation development. This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a fluorinated nitroaromatic compound of interest in synthetic chemistry. In the absence of extensive published quantitative data, this document leverages foundational chemical principles and data from analogous structures to build a robust predictive solubility profile. Furthermore, it outlines a detailed, field-proven experimental protocol for determining solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Critical Role of Solubility

In the fields of chemical synthesis and drug development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of process efficiency and product viability. The rate and success of a chemical reaction often depend on the ability of a solvent to dissolve reactants, bringing them into the same phase to interact. For drug development professionals, poor solubility can be a project-ending obstacle, hindering bioavailability and effective delivery of a therapeutic agent.

This compound belongs to a class of fluorinated nitroaromatic compounds.[1][2] The presence of highly electronegative fluorine atoms and a polar nitro group on a benzene scaffold creates a molecule with distinct electronic and steric properties. These features directly govern its interactions with various solvent systems. This guide serves to elucidate these interactions and provide a practical framework for researchers working with this compound.

Physicochemical Profile and Predictive Solubility Analysis

To predict how this compound will behave in different solvents, we must first understand its intrinsic molecular properties. The widely accepted principle of "like dissolves like" posits that a solute will dissolve best in a solvent that shares similar polarity.[3][4]

The structure of this compound features a nonpolar aromatic ring and methyl group, contrasted with the highly polar nitro group and two polar carbon-fluorine bonds. This combination suggests the molecule has significant overall polarity, which dictates its solubility.

Table 1: Physicochemical Properties of this compound (and its Isomer)

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [5][6] |

| Molecular Weight | 173.12 g/mol | [5][6] |

| Topological Polar Surface Area (TPSA) | 43.14 Ų | [5] |

| LogP (Octanol-Water Partition Coeff.) | 2.18 | [5] |

Note: Data corresponds to the isomer 1,3-Difluoro-5-methyl-2-nitrobenzene (CAS 932373-92-7), which is structurally representative.

The TPSA, a measure of the surface area occupied by polar atoms, is 43.14 Ų, indicating a significant polar character due to the nitro group. The LogP value of 2.18 suggests a moderate degree of lipophilicity, implying that while it has polar features, it is not highly water-soluble. Based on this profile, we can predict its solubility across a spectrum of common laboratory solvents.

Expected Solubility Profile

While specific quantitative data is not widely published, a qualitative assessment based on the compound's structure and the properties of similar fluoronitrobenzene derivatives allows for a reliable prediction of its solubility.[7][8]

Table 2: Predicted Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, Dichloromethane (DCM), Chloroform, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | These solvents effectively solvate both the polar nitro and fluoro groups and the nonpolar aromatic ring, leading to strong solute-solvent interactions. A structurally similar compound is known to be soluble in dichloromethane, chloroform, and ethyl acetate.[7] |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate | The polarity is sufficient for dissolution, but the strong hydrogen-bonding network of the alcohols may be disrupted less favorably compared to interactions in aprotic systems. |

| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | The aromatic nature of these solvents allows for some π-stacking interactions with the benzene ring, but they are poor solvents for the highly polar nitro group. |

| Nonpolar Aliphatic | Hexanes, Cyclohexane | Low / Insoluble | The significant polarity mismatch between the solute and these nonpolar solvents results in weak solute-solvent interactions, leading to poor solubility. |

| Aqueous | Water | Insoluble | The hydrophobic aromatic ring and methyl group dominate, making the compound poorly soluble in water, a characteristic common to many fluoronitrobenzene derivatives.[9][10] |

Experimental Protocol for Solubility Determination

This section provides a standardized, qualitative method for determining the solubility of this compound in a laboratory setting. This protocol is designed to be a self-validating system for generating reliable, albeit qualitative, data.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg accuracy)

-

Vials or test tubes (e.g., 4 mL clear glass vials) with caps

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

Constant temperature shaker/water bath (optional, for temperature-controlled studies)

Step-by-Step Methodology

-

Preparation of the Test System:

-

Accurately weigh approximately 25 mg of this compound into a clean, dry test tube or vial.[11] The causality here is to establish a known solute mass for a semi-quantitative assessment (e.g., mg/mL).

-

Record the exact mass.

-

-

Solvent Addition:

-

Using a pipette, add 0.75 mL of the chosen solvent to the vial.[11] This creates an initial concentration of approximately 33 mg/mL.

-

-

Equilibration:

-

Observation and Classification:

-

Allow the mixture to stand for at least 30 seconds and observe the contents against a well-lit background.[12]

-

Soluble: The solid dissolves completely, leaving a clear, homogenous solution with no visible particles.

-

Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve at all, or only a negligible amount dissolves.[12]

-

-

Confirmation (for Acidic/Basic Compounds):

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility testing protocol.

Caption: Experimental workflow for qualitative solubility determination.

Conclusion

This compound is a moderately polar compound whose solubility is governed by the interplay between its polar nitro/fluoro functionalities and its nonpolar aromatic core. It is predicted to be highly soluble in polar aprotic solvents, moderately soluble in polar protic solvents, and poorly soluble in nonpolar and aqueous media. For researchers and drug development professionals, this predictive framework, combined with the robust experimental protocol provided, offers a solid foundation for solvent selection in synthesis, purification, and formulation activities. The generation of precise, in-house solubility data using the described methodology is strongly encouraged for any critical application.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025, February 11). YouTube. Retrieved from [Link]

-

Solubility of organic compounds (video). (n.d.). Khan Academy. Retrieved from [Link]

-

1,3-Difluoro-2-Methoxy-5-Nitrobenzene. (n.d.). Alchemist-chem. Retrieved from [Link]

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

-

1,3-Difluoro-5-methyl-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

1,2-Difluoro-4-methyl-5-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved from [Link]

-

Nucleophilic Substitution of 4-Fluoronitrobenzene with Polyvinylamine in Water Mediated by Cyclodextrins. (2025, August 6). ResearchGate. Retrieved from [Link]

-

SAFETY DATA SHEET - 2,6-Difluoronitrobenzene. (2023, October 4). Fisher Scientific. Retrieved from [Link]

-

1-FLUORO-4-NITROBENZENE. (n.d.). Loba Chemie. Retrieved from [Link]

- Solubility of Organic Compounds. (2023, August 31).

-

Organic Chemistry: Introduction to Solubility. (2021, March 22). SALTISE. Retrieved from [Link]

-

1,3-Difluoro-2-nitrobenzene. (2025, August 25). Chemsrc. Retrieved from [Link]

-

Exploring the Synthesis of Fluorinated Organic Compounds: A Look at Nitrobenzene Derivatives. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

-

Category:Nitrobenzene derivatives. (n.d.). Wikipedia. Retrieved from [Link]

-

1,3-Difluoro-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Category:Nitrobenzene derivatives - Wikipedia [en.wikipedia.org]

- 3. chem.ws [chem.ws]

- 4. Khan Academy [khanacademy.org]

- 5. chemscene.com [chemscene.com]

- 6. 1,3-Difluoro-5-methyl-2-nitrobenzene | C7H5F2NO2 | CID 56924441 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 8. Buy 1-Fluoro-4-nitrobenzene (EVT-1183027) | 178603-76-4 [evitachem.com]

- 9. 350-46-9 CAS | 1-FLUORO-4-NITROBENZENE | Laboratory Chemicals | Article No. 3858D [lobachemie.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. saltise.ca [saltise.ca]

- 13. www1.udel.edu [www1.udel.edu]

Electrophilic Aromatic Substitution on 2,6-Difluorotoluene: A Technical Guide

Introduction

In the landscape of pharmaceutical and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance metabolic stability, binding affinity, and overall bioactivity. 2,6-Difluorotoluene, with its unique electronic and steric properties, stands as a pivotal starting material for the synthesis of a diverse array of functionalized aromatic compounds. This technical guide provides an in-depth exploration of the electrophilic aromatic substitution (EAS) reactions on 2,6-difluorotoluene, offering a blend of theoretical principles and practical, field-proven insights for researchers, scientists, and drug development professionals.

This document will delve into the nuanced interplay of the directing effects of the activating methyl group and the deactivating, yet ortho-, para-directing fluorine substituents. We will examine key EAS reactions, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions, supported by detailed experimental protocols and mechanistic discussions.

Theoretical Framework: Directing Effects in 2,6-Difluorotoluene

Electrophilic aromatic substitution is a cornerstone of organic synthesis, enabling the direct functionalization of aromatic rings. The regiochemical outcome of these reactions on a substituted benzene ring is governed by the electronic nature of the substituents already present. In the case of 2,6-difluorotoluene, the scenario is particularly intriguing due to the competing influences of the methyl group and the two fluorine atoms.

-

The Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an activating group and an ortho-, para-director . It donates electron density to the aromatic ring through an inductive effect, thereby stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This stabilization is most effective when the attack occurs at the positions ortho or para to the methyl group.

-

The Fluorine Atoms (-F): Halogens, including fluorine, present a more complex picture. They are deactivating groups due to their strong electron-withdrawing inductive effect (-I). This effect reduces the overall electron density of the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene. However, halogens are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect). This resonance stabilization of the sigma complex is most pronounced for attack at the ortho and para positions. Among the halogens, fluorine's resonance effect is more significant than that of heavier halogens due to better orbital overlap between its 2p orbital and the 2p orbital of carbon.

Predicting Regioselectivity in 2,6-Difluorotoluene

The substitution pattern on 2,6-difluorotoluene is a result of the synergy and antagonism of these directing effects. The methyl group at C1 activates the ring, while the fluorine atoms at C2 and C6 deactivate it. Both substituent types direct incoming electrophiles to the remaining open positions: C3, C4, and C5.

-

Position 4 (para to methyl, meta to both fluorines): This position is strongly activated by the methyl group and only moderately deactivated by the meta-positioned fluorine atoms.

-

Positions 3 and 5 (ortho to methyl, ortho to one fluorine and meta to the other): These positions are activated by the methyl group but are also subject to the strong deactivating inductive effect of an adjacent fluorine atom. Steric hindrance from the ortho-substituents can also play a role in disfavoring substitution at these positions.

Therefore, electrophilic attack is generally favored at the C4 position . However, the precise product distribution can be influenced by the nature of the electrophile and the reaction conditions.

Key Electrophilic Aromatic Substitution Reactions

Nitration

The introduction of a nitro group (-NO₂) is a fundamental transformation in organic synthesis, often serving as a precursor to amines and other functional groups.

Mechanistic Considerations

Nitration is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The reaction proceeds via the standard two-step EAS mechanism. For 2,6-difluorotoluene, the nitronium ion will preferentially attack the position of highest electron density. As predicted by the directing effects, the major product of mononitration is 3,5-difluoro-4-nitrotoluene .

Experimental Protocol: Nitration of 2,6-Difluorotoluene

Objective: To synthesize 3,5-difluoro-4-nitrotoluene.

Materials:

-

2,6-Difluorotoluene

-

Concentrated Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane or Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice

Procedure:

-

In a flask equipped with a dropping funnel and a magnetic stirrer, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring. Maintain the temperature of the mixture below 10 °C during the addition.

-

Once the nitrating mixture is prepared and cooled, add 2,6-difluorotoluene dropwise to the stirred mixture, ensuring the internal temperature remains between 0 and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes. Monitor the reaction by TLC or GC for completion.

-

Upon completion, carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Extract the product with dichloromethane or ethyl acetate.

-

Wash the organic layer successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to isolate the desired isomer.

Table 1: Representative Reaction Parameters for the Nitration of 2,6-Difluorotoluene

| Parameter | Value/Condition | Notes |

| Reactants | ||

| 2,6-Difluorotoluene | 1.0 equivalent | Starting material. |

| Concentrated Nitric Acid (90%) | 1.1 - 1.5 equivalents | Nitrating agent. |

| Concentrated Sulfuric Acid (98%) | 2.0 - 3.0 equivalents | Catalyst and dehydrating agent. |

| Reaction Conditions | ||

| Temperature | 0 - 25 °C | Reaction is exothermic and should be controlled. |

| Reaction Time | 1 - 4 hours | Monitor by TLC or GC for completion. |

| Work-up & Purification | ||

| Quenching | Ice |

The Dichotomy of Directing Effects: A Technical Guide to the Nitration of Fluorobenzene and Toluene

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Directing Effects of Fluorine and Methyl Groups in Nitration

This guide provides a comprehensive analysis of the regioselectivity observed in the nitration of fluorobenzene and toluene. It delves into the underlying electronic principles—inductive and resonance effects—that govern the orientation of electrophilic aromatic substitution. By synthesizing theoretical mechanisms with practical, field-proven experimental protocols, this document serves as an essential resource for professionals engaged in synthetic organic chemistry.

Introduction: The Foundations of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis, enabling the functionalization of aromatic rings. The regiochemical outcome of these reactions is profoundly influenced by the electronic nature of the substituents already present on the ring.[1][2] These substituents can be broadly classified as either activating or deactivating groups.[3][4][5] Activating groups increase the rate of reaction compared to benzene by donating electron density to the ring, making it more nucleophilic.[2] Conversely, deactivating groups withdraw electron density, slowing the reaction rate.[1][3]

Crucially, these groups also direct the incoming electrophile to specific positions—ortho, meta, or para. This directive influence, or regioselectivity, is determined by the substituent's ability to stabilize the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction.[6][7][8] This guide focuses on two illustrative yet contrasting examples: the methyl group (-CH₃) in toluene and the fluorine atom (-F) in fluorobenzene.

The Methyl Group: An Activating, Ortho, Para-Director

The methyl group is a classic example of an activating group.[2] Its influence stems from two primary electronic effects:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network. This inductive effect enriches the electron density of the entire aromatic ring, making it more reactive towards electrophiles than benzene itself.[2][9] The methyl group in toluene makes the ring approximately 25 times more reactive than benzene in EAS reactions.[10][11][12]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the pi system of the ring. This effect further increases electron density, particularly at the ortho and para positions.

During nitration, the electrophile is the nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids.[10][13] When the nitronium ion attacks toluene, it can form three possible arenium ion intermediates, corresponding to ortho, meta, and para attack.

The stability of these intermediates dictates the product distribution. For ortho and para attack, a key resonance structure places the positive charge on the carbon atom directly bonded to the methyl group.[6] The electron-donating methyl group effectively stabilizes this adjacent positive charge through both induction and hyperconjugation. In contrast, for meta attack, no such resonance structure exists where the positive charge is directly adjacent to the methyl group. Consequently, the ortho and para intermediates are more stable, and the transition states leading to them are lower in energy.[6] This results in the preferential formation of ortho- and para-nitrotoluene.[6][10]

Caption: Relative stability of arenium ions in the nitration of toluene.

The Fluorine Atom: A Deactivating, Ortho, Para-Director

Halogens, including fluorine, present a fascinating dichotomy in their directing effects. They are generally considered deactivating groups, yet they direct incoming electrophiles to the ortho and para positions.[9][14][15] This behavior is the result of a competition between two opposing electronic effects:

-

Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond.[16][17][18][19] This powerful inductive effect deactivates the entire ring, making fluorobenzene less reactive towards electrophiles than benzene.[20]

-

Resonance Effect (+R or +M): The fluorine atom has lone pairs of electrons that can be donated to the aromatic ring through resonance (also known as the mesomeric effect).[9][16][17][18][21] This electron donation increases the electron density specifically at the ortho and para positions.

While the strong -I effect outweighs the +R effect, making the ring deactivated overall, the resonance donation is crucial for determining the regioselectivity.[9][18] When electrophilic attack occurs at the ortho or para positions of fluorobenzene, one of the resonance structures of the resulting arenium ion involves a direct donation of a lone pair from fluorine to the adjacent positively charged carbon. This creates a resonance form where every atom (except hydrogen) has a full octet of electrons, which is a particularly stable arrangement.[15]

This stabilizing resonance contribution is not possible for meta attack. Therefore, even though the ring is deactivated, the transition states for ortho and para attack are significantly lower in energy than the transition state for meta attack.[15][18] This leads to the formation of ortho- and para-fluoronitrobenzene as the major products.[22]

Caption: Resonance stabilization of arenium ions in fluorobenzene nitration.

Comparative Analysis and Product Distribution

A direct comparison of the nitration of toluene and fluorobenzene highlights the nuanced interplay of electronic effects.

| Feature | Toluene (-CH₃) | Fluorobenzene (-F) |

| Overall Reactivity | Activating (Faster than benzene) | Deactivating (Slower than benzene) |

| Inductive Effect | +I (Electron-donating) | -I (Strongly electron-withdrawing) |

| Resonance Effect | Hyperconjugation (Donating) | +R (Electron-donating) |

| Dominant Effect | Combined +I and hyperconjugation | -I effect deactivates, +R effect directs |

| Directing Effect | Ortho, Para | Ortho, Para |

The product distribution in these reactions provides quantitative evidence for these directing effects. While both are ortho, para-directors, the ratio of ortho to para isomers differs, influenced by steric hindrance and the strength of the electronic effects.

| Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| Toluene | ~59-62% | ~3-4% | ~34-37% |

| Fluorobenzene | ~13% | ~1% | ~86% |

Note: Isomer ratios can vary with reaction conditions.[6][23] The data for toluene reflects typical distributions.[23][24][25] For fluorobenzene, the strong preference for the para product is well-documented.

In toluene, the less sterically hindered para position is significant, but the ortho position is still the major product, indicating the powerful activating effect of the methyl group at close proximity.[6] In contrast, for fluorobenzene, the strong -I effect is most pronounced at the ortho position, which deactivates it more significantly relative to the para position.[19] This, combined with potential steric hindrance from the fluorine atom, leads to a strong preference for para substitution.[19]

Experimental Protocols

The following protocols describe generalized and reliable methods for the laboratory-scale nitration of toluene and fluorobenzene.

General Experimental Workflow

Caption: A typical experimental workflow for aromatic nitration.

Protocol: Nitration of Toluene

Safety Precaution: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Toluene is flammable and an irritant. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction is highly exothermic.[26]

Methodology:

-

Preparation of Nitrating Mixture: In a flask suitable for the reaction scale (e.g., 50 mL round-bottom flask), placed in an ice-water bath, slowly add 12.5 mL of concentrated sulfuric acid.[27] While stirring, carefully and slowly add 10.6 mL of concentrated nitric acid to the sulfuric acid.[27] Maintain the temperature of the mixture below 10°C. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the nitronium ion electrophile.[2][10]

-

Reaction: To a separate flask containing 9.21 g (10.6 mL) of toluene, also cooled in an ice-salt bath to -10°C, add the cold nitrating mixture dropwise via an addition funnel.[27] The rate of addition must be carefully controlled to maintain the internal reaction temperature below 5°C.[27]

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature while stirring. Continue to stir for an additional 1-2 hours to ensure the reaction goes to completion.[27]

-

Quenching and Workup: Pour the reaction mixture slowly and carefully onto crushed ice (approx. 50 g) in a beaker.[27] This quenches the reaction and dilutes the acids.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with an organic solvent like diethyl ether or cyclohexane (e.g., 1 x 40 mL, then 2 x 10 mL).[10][27]

-

Washing: Combine the organic layers and wash them sequentially with water, a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize residual acid; vent the funnel frequently to release CO₂ gas), and finally with brine or water.[10][27]

-

Drying and Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product, an oil containing a mixture of nitrotoluene isomers.[10][27]

-

Analysis: The product distribution can be determined using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol: Nitration of Fluorobenzene

Safety Precaution: All safety precautions outlined for the nitration of toluene apply here. Fluorobenzene and its nitrated products are toxic and should be handled with care.

Methodology:

-

Preparation of Nitrating Mixture: The nitrating mixture is prepared identically to the procedure for toluene, by slowly adding concentrated nitric acid to concentrated sulfuric acid in an ice bath.

-

Reaction: In a flask cooled in an ice bath, place the desired amount of fluorobenzene. Slowly add the pre-cooled nitrating mixture dropwise with vigorous stirring, ensuring the temperature does not exceed 10°C. The deactivating nature of fluorine requires careful temperature control to prevent side reactions while ensuring a reasonable reaction rate.

-

Reaction Completion: After the addition, continue stirring the reaction mixture in the ice bath for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

-

Quenching, Workup, and Isolation: The quenching, extraction, washing, and drying steps are analogous to those described for the nitration of toluene.[10][27]

-

Analysis: The resulting mixture of nitrofluorobenzene isomers is analyzed by GC or NMR to determine the ortho/para ratio.[20]

Industrial and Synthetic Relevance

The nitrated products of toluene and fluorobenzene are valuable intermediates in the chemical industry.

-

Nitrotoluenes: These are key precursors for the synthesis of toluidines (by reduction of the nitro group), which are used in the manufacturing of azo dyes, rubber chemicals, and agricultural products.[23] Further nitration of toluene can lead to dinitrotoluene and ultimately trinitrotoluene (TNT), a well-known explosive.[10][11][12] Para-nitrotoluene, in particular, is used to produce optical brightening agents and other specialty dyes.[28][29]

-

Nitrofluorobenzenes: These compounds are important building blocks in the pharmaceutical and agrochemical industries. The fluorine atom can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluoroaromatic compounds highly sought after in drug design.

Conclusion

The directing effects of the methyl and fluoro groups in electrophilic nitration serve as a powerful illustration of fundamental principles in organic chemistry. The methyl group, through inductive and hyperconjugative electron donation, activates the ring and strongly directs substitution to the ortho and para positions. In contrast, the fluorine atom deactivates the ring via its strong inductive electron withdrawal but directs ortho and para due to its ability to stabilize the key carbocation intermediates through resonance. Understanding this delicate balance between competing electronic effects is paramount for predicting and controlling the outcomes of electrophilic aromatic substitution reactions, enabling the rational design and synthesis of complex organic molecules for a wide range of applications.

References

- Vertex AI Search. (n.d.). Nitration of Toluene (Electrophilic Aromatic Substitution).

- The Catalyst. (n.d.). Product Distribution in the Nitration of Toluene.

- Chemistry Steps. (n.d.). Activating and Deactivating Groups.

- Wikipedia. (n.d.). Electrophilic aromatic directing groups.

- Scribd. (n.d.). Activating and Deactivating Groups in Electrophilic Aromatic Substitution.

- BenchChem. (n.d.). A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes.

- YouTube. (2014). Activating and Deactivating Groups in Aromatic Substitution.

- PBworks. (n.d.). Activating Groups and Deactivating Groups. Furman Chemistry 120.

- Unknown Source. (n.d.). Exploring 4-Nitrotoluene: Properties, Applications, and Industry Insights.

- OC-Praktikum. (2005). Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene.

- Chemistry LibreTexts. (2022). 7.5: Directing Effects.

- Chemistry LibreTexts. (2024). 8.6: An Explanation of Substituent Effects.

- John Wiley & Sons. (n.d.). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry: A Tenth Edition.

- The Catalyst. (n.d.). Product Distribution in the Nitration of Toluene.

- La Salle University. (n.d.). Substituent Effects.

- Lumen Learning. (n.d.). 14.3. Substituent Effects. Organic Chemistry II.

- Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects.

- Scribd. (n.d.). Toluene Nitration Procedure Guide.

- Journal of Chemical Education. (n.d.). The stepwise nitration of toluene: A multistep microscale synthesis based on an industrial process.

- Unknown Source. (n.d.). Nitration of Toluene.doc.

- BenchChem. (n.d.). A Comparative Analysis of Ortho- and Para-Trifluoromethoxy Group Directing Effects in Electrophilic Aromatic Substitution.

- UW-Madison Chemistry. (n.d.). Experiment 11: Electrophilic Aromatic Substitution – Nitration.

- ResearchGate. (n.d.). The product distribution in toluene nitration with various zeolites and....

- Khan Academy. (n.d.). Ortho-para directors III.

- Study.com. (n.d.). Draw the structure of the major product(s) you would obtain from the nitration of fluorobenzene.

- Cardiff University. (2023). Regioselective nitration of deactivated mono-substituted benzenes using acyl nitrates over reusable acidic zeolite catalysts.

- PMC. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

- Scribd. (n.d.). Nitration of Benzene and Toluene Study.

- Wikipedia. (n.d.). Hammett equation.

- Corin Wagen. (2022). Singleton Saturday: Nitration of Toluene.

- Taylor & Francis. (n.d.). Nitrotoluene – Knowledge and References.

- RSC Publishing. (2025). Capturing electronic substituent effect with effective atomic orbitals.

- Master Organic Chemistry. (2018). Why are halogens ortho- para- directors?.

- NCBI. (n.d.). 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene. Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds.

- ResearchGate. (n.d.). Nitration of different aromatic substrates.

- Wikipedia. (n.d.). 4-Nitrotoluene.

- Pharmacy 180. (n.d.). Hammett Equation - Mechanisms of Organic Reactions.

- Chemistry Stack Exchange. (2017). In the nitration, why fluorobenzene has less products in the ortho position than Clorobenzene?.

- ResearchGate. (2025). On the theory of aromatic substitution: V. Note on the use of Hammett's equation for the correlation of rates of electrophilic and nucleophilic substitution reactions.

- Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds.

- ACS Publications. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.

- Quora. (2017). How to prepare nitrobenzene from fluorobenzene in organic chemistry.

- ACS Publications. (n.d.). Competitive Nitration of Benzene–Fluorobenzene and Benzene–Toluene Mixtures: Orientation and Reactivity Studies Using HPLC. Journal of Chemical Education.

- ResearchGate. (n.d.). (PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach.

- Master Organic Chemistry. (2018). Understanding Ortho, Para, and Meta Directors.

- Unknown Source. (n.d.). Nitrotoluene::Project Information.

- Chemistry Steps. (n.d.). Nitration of Benzene.

- Unknown Source. (n.d.). Nitration of Aromatic Hydrocarbons Preparation of Nitrobenzene.

- ResearchGate. (2025). Competitive Nitration of Benzene Fluorobenzene and Benzene Toluene Mixtures: Orientation and Reactivity Studies Using HPLC.

Sources

- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]

- 4. scribd.com [scribd.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Product Distribution in the Nitration of Toluene [thecatalyst.org]

- 7. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. www1.lasalle.edu [www1.lasalle.edu]

- 10. cerritos.edu [cerritos.edu]

- 11. scribd.com [scribd.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 14. Furman Chemistry 120: Organic / Activating Groups and Deactivating Groups [furmanchm120.pbworks.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 22. homework.study.com [homework.study.com]

- 23. 2-Nitrotoluene, 3-Nitrotoluene and 4-Nitrotoluene - Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. scribd.com [scribd.com]

- 25. Singleton Saturday: Nitration of Toluene [corinwagen.github.io]

- 26. users.wfu.edu [users.wfu.edu]

- 27. Making sure you're not a bot! [oc-praktikum.de]

- 28. 4-Nitrotoluene - Wikipedia [en.wikipedia.org]

- 29. w.primaryinfo.com [w.primaryinfo.com]

The Strategic Utility of Difluoromethyl-Nitrobenzenes in Modern Organic Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Isomeric Landscape

The precise arrangement of substituents on an aromatic ring is paramount in determining the physicochemical properties and reactivity of a molecule. This guide centers on the synthetic utility of difluoromethyl-nitrobenzene isomers as versatile building blocks. While the initial focus was on 1,3-difluoro-2-methyl-5-nitrobenzene, a comprehensive literature review reveals a notable scarcity of specific data for this particular isomer. In contrast, its regioisomer, 1,3-difluoro-5-methyl-2-nitrobenzene , is more extensively documented and commercially available. Therefore, this guide will leverage the available information on 1,3-difluoro-5-methyl-2-nitrobenzene and related isomers to provide a robust framework for understanding the synthesis, reactivity, and application of this class of compounds. The principles discussed herein are broadly applicable and offer valuable insights for researchers working with fluorinated aromatic building blocks.

Introduction: The Power of Fluorine in Aromatic Systems

The incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. When combined with a nitro group, a potent electron-withdrawing functionality, the reactivity of the aromatic ring is significantly altered, paving the way for a diverse range of chemical transformations. Difluoromethyl-nitrobenzene isomers, therefore, represent a class of highly valuable and versatile building blocks for the synthesis of complex molecular architectures.

Physicochemical Properties and Spectroscopic Data

The properties of 1,3-difluoro-5-methyl-2-nitrobenzene (CAS 932373-92-7) provide a representative example for this class of compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₂ | [1] |

| Molecular Weight | 173.12 g/mol | [1] |

| Appearance | Not specified, likely a solid or liquid | |

| Solubility | Expected to be soluble in common organic solvents | |

| CAS Number | 932373-92-7 | [1] |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum would be expected to show signals for the two aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the deshielding effects of the fluorine and nitro groups.

-

¹³C NMR: The carbon NMR spectrum would provide signals for the seven carbon atoms in the molecule. The carbons attached to the fluorine atoms would exhibit C-F coupling, and the carbon attached to the nitro group would be significantly deshielded.

-

¹⁹F NMR: The fluorine NMR spectrum would be a key characterization tool, showing distinct signals for the two non-equivalent fluorine atoms.

Synthesis of Difluoromethyl-Nitrobenzene Building Blocks

The synthesis of difluoromethyl-nitrobenzene isomers typically involves the nitration of a corresponding difluoromethyl-benzene precursor. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

General Synthetic Workflow:

Caption: General synthesis of 1,3-difluoro-5-methyl-2-nitrobenzene.

Detailed Experimental Protocol (Hypothetical, based on general nitration procedures):

Objective: To synthesize 1,3-difluoro-5-methyl-2-nitrobenzene.

Materials:

-

1,3-Difluoro-5-methylbenzene

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ice Bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool a mixture of concentrated sulfuric acid (2.0 eq) to 0 °C using an ice bath.

-

Slowly add fuming nitric acid (1.1 eq) to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the addition is complete, slowly add 1,3-difluoro-5-methylbenzene (1.0 eq) to the nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 1,3-difluoro-5-methyl-2-nitrobenzene.

Reactivity and Key Transformations

The primary mode of reactivity for difluoromethyl-nitrobenzene isomers is Nucleophilic Aromatic Substitution (SNAr) . The strong electron-withdrawing effects of the nitro and fluoro groups activate the aromatic ring towards attack by nucleophiles, leading to the displacement of a fluoride ion.

Caption: Key transformations of difluoromethyl-nitrobenzenes.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms on the ring are excellent leaving groups in SNAr reactions. The position of nucleophilic attack is dictated by the combined directing effects of the substituents. In 1,3-difluoro-5-methyl-2-nitrobenzene, the fluorine atom at the 1-position is activated by the ortho-nitro group, making it the most likely site for substitution.

Example Application in the Synthesis of Biologically Active Molecules:

While a specific example for this compound is unavailable, a related compound, 1,3-difluoro-2-methyl-4-nitrobenzene, has been used in the synthesis of thermally activated delayed fluorescence (TADF) emitters. In this synthesis, a phenothiazine nucleophile displaces a fluorine atom in a sodium hydride-mediated reaction.[2]

Generalized Experimental Protocol for SNAr with an Amine:

Objective: To perform a nucleophilic aromatic substitution on 1,3-difluoro-5-methyl-2-nitrobenzene with a primary amine.

Materials:

-

1,3-Difluoro-5-methyl-2-nitrobenzene

-

Primary Amine (e.g., benzylamine)

-

Potassium Carbonate

-

Dimethylformamide (DMF)

Procedure:

-

To a solution of 1,3-difluoro-5-methyl-2-nitrobenzene (1.0 eq) in DMF, add the primary amine (1.1 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring the progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired substituted product.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine functionality, providing access to highly functionalized aniline derivatives. These anilines are valuable intermediates for the synthesis of a wide range of compounds, including pharmaceuticals and agrochemicals.

Common Reducing Agents:

-

Metal/Acid: Iron powder in the presence of an acid like HCl or acetic acid is a classic and effective method.

-

Catalytic Hydrogenation: Hydrogen gas with a palladium on carbon (Pd/C) catalyst is a clean and efficient method.

-

Other Reagents: Tin(II) chloride (SnCl₂) and sodium dithionite (Na₂S₂O₄) are also commonly used.

Generalized Experimental Protocol for Nitro Group Reduction:

Objective: To reduce the nitro group of a difluoromethyl-nitrobenzene derivative.

Materials:

-

Difluoromethyl-nitrobenzene derivative

-

Iron Powder

-

Ammonium Chloride

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, prepare a solution of the difluoromethyl-nitrobenzene derivative (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

-

Heat the mixture to reflux and stir vigorously for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude aniline derivative.

-

Purify the product by column chromatography or crystallization if necessary.

Applications in Drug Discovery and Materials Science

Difluoromethyl-nitrobenzene building blocks are instrumental in the synthesis of a variety of high-value compounds. The resulting aniline and substituted derivatives serve as key intermediates for:

-

Pharmaceuticals: The introduction of the difluoromethyl-aniline moiety can enhance the pharmacological profile of drug candidates. These building blocks are used in the synthesis of kinase inhibitors, GPCR modulators, and other therapeutic agents.

-

Agrochemicals: The unique properties conferred by the fluorine and methyl groups are also beneficial in the design of novel herbicides, insecticides, and fungicides.

-